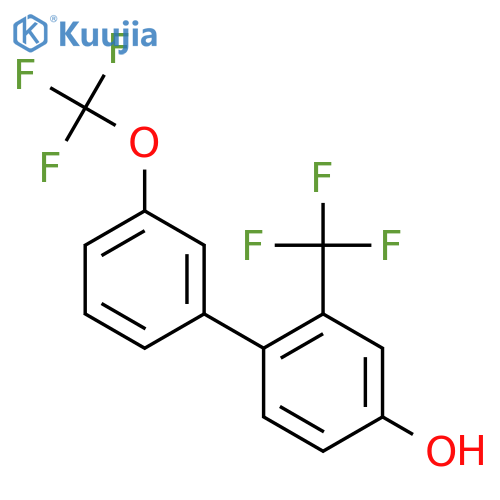Cas no 1261741-31-4 (4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl)

1261741-31-4 structure
商品名:4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
CAS番号:1261741-31-4
MF:C14H8F6O2
メガワット:322.202545166016
CID:4990668
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
-
- インチ: 1S/C14H8F6O2/c15-13(16,17)12-7-9(21)4-5-11(12)8-2-1-3-10(6-8)22-14(18,19)20/h1-7,21H
- InChIKey: WQPJMRRCRZVUNO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1C1C=CC=C(C=1)OC(F)(F)F)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 367
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 29.5
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011510-250mg |
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl |
1261741-31-4 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A011011510-500mg |
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl |
1261741-31-4 | 97% | 500mg |
$863.90 | 2023-09-03 | |
| Alichem | A011011510-1g |
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl |
1261741-31-4 | 97% | 1g |
$1534.70 | 2023-09-03 |
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1261741-31-4 (4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
